molecular formula C10H12O3 B3058269 2-Ethoxy-4-methylbenzoic acid CAS No. 88709-18-6

2-Ethoxy-4-methylbenzoic acid

Cat. No.: B3058269
CAS No.: 88709-18-6
M. Wt: 180.2 g/mol
InChI Key: DDNLKGZAXUDTMJ-UHFFFAOYSA-N
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Description

2-Ethoxy-4-methylbenzoic acid (CAS: 88709-18-6) is a substituted benzoic acid derivative with an ethoxy group at position 2 and a methyl group at position 4 on the aromatic ring. Its molecular formula is C₁₀H₁₂O₃, with a molecular weight of 180.20 g/mol and a calculated LogP value of 2.09, indicating moderate lipophilicity . The compound’s precise mass is 180.07900 g/mol, and its polar surface area (PSA) is 46.53 Ų, reflecting the contributions of the carboxylic acid and ethoxy groups . Synonyms include 2-Aethoxy-4-methyl-benzoesaeure and Benzoic acid, 2-ethoxy-4-methyl.

Properties

IUPAC Name

2-ethoxy-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-9-6-7(2)4-5-8(9)10(11)12/h4-6H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNLKGZAXUDTMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70633203
Record name 2-Ethoxy-4-methylbenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88709-18-6
Record name 2-Ethoxy-4-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88709-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxy-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4-methylbenzoic acid can be achieved through several methods. One common approach involves the ethylation of 4-methylbenzoic acid using ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-4-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Formation of 2-ethoxy-4-methylbenzaldehyde or this compound.

    Reduction: Formation of 2-ethoxy-4-methylbenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Ethoxy-4-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of dyes and fragrances.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-methylbenzoic acid involves its interaction with specific molecular targets. The ethoxy and methyl groups on the benzene ring can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

Key structural analogs of 2-ethoxy-4-methylbenzoic acid include:

  • 4-((2-Hydroxyethoxy)carbonyl)benzoic acid (CAS: 1137-99-1): Features a hydroxyethoxy carbonyl group at position 4, introducing hydrogen-bonding capability .
  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid : Substituted with a fluorine atom (position 2) and a methoxycarbonyl group (position 4), combining electron-withdrawing effects .
  • 4-(Methoxycarbonyl)benzoic acid : A simpler analog with a methoxycarbonyl ester at position 4, enhancing polarity .
  • 2-Chloro-4-(4-ethoxy-2-methylphenyl)benzoic acid (CAS: 1261969-79-2): Contains a chloro group (position 2) and a bulky 4-ethoxy-2-methylphenyl substituent (position 4), altering steric and electronic profiles .

Physicochemical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) LogP Key Substituents
This compound 88709-18-6 C₁₀H₁₂O₃ 180.20 2.09 Ethoxy (C₂H₅O), methyl (CH₃)
4-((2-Hydroxyethoxy)carbonyl)benzoic acid 1137-99-1 C₁₀H₁₀O₅ 210.18 ~1.5* Hydroxyethoxy carbonyl (HOCH₂CH₂OCO)
2-Fluoro-4-(methoxycarbonyl)benzoic acid - C₉H₇FO₄ 198.15 ~1.8* Fluoro (F), methoxycarbonyl (CH₃OCO)
4-(Methoxycarbonyl)benzoic acid - C₉H₈O₄ 180.16 ~1.2* Methoxycarbonyl (CH₃OCO)
2-Chloro-4-(4-ethoxy-2-methylphenyl)benzoic acid 1261969-79-2 C₁₆H₁₅ClO₃ 290.74 ~3.0* Chloro (Cl), 4-ethoxy-2-methylphenyl

*Estimated based on substituent contributions.

  • Lipophilicity : The ethoxy and methyl groups in this compound confer higher LogP (2.09) compared to analogs with polar substituents (e.g., 4-((2-hydroxyethoxy)carbonyl)benzoic acid, LogP ~1.5) .
  • Acidity : The electron-donating ethoxy and methyl groups reduce the carboxylic acid’s acidity relative to electron-withdrawing analogs like 2-fluoro-4-(methoxycarbonyl)benzoic acid, where fluorine and methoxycarbonyl groups lower pKa .

Toxicological Considerations

While specific toxicity data for this compound are unavailable, structurally related compounds (e.g., 2-hydroxy-4-methoxybenzaldehyde) are evaluated for metabolic pathways. Alkoxy and hydroxy groups may undergo phase I/II metabolism, suggesting moderate clearance rates .

Biological Activity

2-Ethoxy-4-methylbenzoic acid (EMBA) is a benzoic acid derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of EMBA, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an ethoxy group at the 2-position and a methyl group at the 4-position of the benzoic acid structure. This unique configuration contributes to its biological activity, influencing its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that EMBA exhibits significant antimicrobial properties . A study involving various derivatives of benzoic acid, including EMBA, showed that it could inhibit the growth of both Gram-positive and Gram-negative bacteria. The disc diffusion method was employed to assess its antimicrobial efficacy, revealing notable inhibition zones against several pathogens.

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Antioxidant Activity

EMBA has also been evaluated for its antioxidant capacity . The DPPH radical scavenging assay indicated that EMBA can effectively neutralize free radicals, demonstrating a concentration-dependent response. At a concentration of 100 mg/L, EMBA exhibited an antioxidant activity of approximately 62.80%, suggesting its potential use in combating oxidative stress-related diseases .

Anti-inflammatory Effects

In vitro studies have indicated that EMBA may possess anti-inflammatory properties . It was found to reduce the production of pro-inflammatory cytokines in cell cultures stimulated with lipopolysaccharides (LPS), indicating its potential as a therapeutic agent in inflammatory conditions. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

The biological activities of EMBA can be attributed to several mechanisms:

  • Enzyme Inhibition : EMBA has been shown to inhibit key enzymes involved in inflammatory responses and microbial metabolism.
  • Cell Signaling Modulation : It modulates various signaling pathways, including those related to apoptosis and cell survival.
  • Radical Scavenging : Its ability to scavenge free radicals contributes significantly to its antioxidant properties.

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of EMBA compared to other benzoic acid derivatives. The results indicated that EMBA was among the most effective compounds tested, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as a natural preservative in food and pharmaceutical applications .

Study on Antioxidant Activity

Another investigation focused on the antioxidant properties of EMBA using various assays, including DPPH and ABTS radical scavenging tests. The findings confirmed that EMBA not only scavenged free radicals but also enhanced the activity of endogenous antioxidant enzymes in cellular models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-ethoxy-4-methylbenzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as alkylation of 4-methylsalicylic acid or functionalization of pre-substituted benzoic acid derivatives. For example, analogous compounds like 4-({4-[(1E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenoxy}methyl)benzoic acid are synthesized via sequential introduction of ethoxy/methyl groups using nucleophilic substitution or coupling reactions under controlled pH and temperature . Optimizing solvent polarity (e.g., DMF for polar intermediates) and catalyst selection (e.g., Pd-based catalysts for cross-coupling) can enhance yield.

Q. How does the stability of this compound vary under different storage and experimental conditions?

  • Methodological Answer : Stability data for related benzoic acid derivatives (e.g., 4-(Oxan-4-ylmethoxy)benzoic acid) indicate that the compound is stable under normal storage (ambient temperature, inert atmosphere) but degrades in the presence of strong oxidizers or prolonged exposure to light . For experimental use, avoid temperatures >100°C and acidic/basic media to prevent ester hydrolysis or decarboxylation.

Q. What strategies are effective for resolving solubility challenges of this compound in aqueous and organic systems?

  • Methodological Answer : While direct solubility data are unavailable for this compound, structural analogs (e.g., 2-hydroxy-4-methoxybenzoic acid) show improved solubility in polar aprotic solvents (e.g., DMSO) or via pH adjustment (e.g., deprotonation with NaOH to form water-soluble carboxylates) . For biological assays, consider co-solvents like ethanol (<5% v/v) to maintain activity without denaturing proteins.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distribution, particularly at the ethoxy and methyl substituents, to predict sites for electrophilic/nucleophilic attacks. For example, studies on 3-methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)benzoic acid used molecular docking to simulate interactions with enzymes . Software like Gaussian or ORCA, combined with PubChem’s structural data (e.g., InChI keys, SMILES strings), can validate predicted reaction pathways .

Q. What analytical techniques resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or mass spectra (e.g., fragmentation patterns) can arise from isomerization or impurities. High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) are critical for unambiguous characterization. For instance, NIST’s mass spectral database provides reference fragmentation patterns for hydroxy/methoxy benzoic acids, aiding in comparative analysis .

Q. How does this compound interact with biological targets, and what experimental designs validate these mechanisms?

  • Methodological Answer : Structural analogs (e.g., 2-[2-bromo-4-[(E)-[1-(3,4-dimethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid) show activity as enzyme inhibitors or receptor ligands . Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For in vivo studies, incorporate radiolabeled isotopes (e.g., ¹⁴C-ethoxy groups) to track metabolic pathways .

Q. What role do substituent effects (ethoxy vs. methyl groups) play in the compound’s electronic properties and crystallinity?

  • Methodological Answer : X-ray crystallography and Hirshfeld surface analysis can correlate substituent positioning with crystal packing efficiency. The methoxy group in 4-methoxysalicylic acid, for example, enhances planarity and π-π stacking, which may differ with ethoxy’s steric bulk . Differential scanning calorimetry (DSC) can further assess melting points and polymorph stability.

Methodological Notes

  • Data Gaps : Key parameters (e.g., octanol-water partition coefficients, acute toxicity) are absent in current literature; researchers should prioritize experimental determination via OECD guidelines .
  • Validation : Cross-reference computational predictions with empirical data from authoritative sources like PubChem or NIST to ensure reproducibility .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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